3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride
Description
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine derivative that contains an oxabicycloheptane ring system. This compound is often used in various scientific research applications due to its unique structural properties.
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-7-1-6(2-7)3-9-5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPMJUNOMBKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503205-45-4 | |
| Record name | 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Ring: The initial step involves the formation of the oxabicycloheptane ring system through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the oxabicycloheptane derivative with a suitable amine source under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the nucleophilic substitution step.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.1]heptane: A related compound with a similar ring structure but lacking the methanamine group.
Bicyclo[3.1.1]heptane: Another related compound with a similar bicyclic structure but without the oxygen atom in the ring.
Uniqueness
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride is unique due to the presence of both the oxabicycloheptane ring system and the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride, a bicyclic amine derivative, has garnered attention in recent years due to its unique structural properties and potential biological activities. This compound is characterized by its molecular formula and is often utilized in various scientific research applications, particularly in chemistry, biology, and medicinal fields.
The compound features a bicyclic structure with an oxabicycloheptane ring system, which contributes to its distinct chemical behavior and interactions with biological systems. The synthesis typically involves a Diels-Alder reaction to form the oxabicycloheptane ring, followed by nucleophilic substitution to introduce the methanamine group, and finally converting the free amine into its hydrochloride salt.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2503205-45-4 |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 161.65 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. This interaction can modulate their activity, influencing numerous physiological processes.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
- Antidepressant-like Activity : It has been implicated in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.
Case Studies and Research Findings
A number of studies have explored the biological effects of this compound:
- Neuroprotection Study : A study conducted on neuronal cell lines showed that treatment with the compound resulted in a significant reduction in cell death under oxidative stress conditions, indicating potential neuroprotective properties.
- Behavioral Assessment : In animal models, administration of the compound demonstrated antidepressant-like effects, as evidenced by reduced immobility in forced swim tests compared to control groups.
- Enzyme Interaction Analysis : The compound has been shown to interact with certain enzymes involved in neurotransmitter metabolism, suggesting a role in modulating synaptic activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Oxabicyclo[3.1.1]heptane | Similar ring structure without amine | Limited biological studies |
| Bicyclo[3.1.1]heptane | Lacks oxygen in the ring | Not extensively studied |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride, and how can intermediates be characterized spectroscopically?
- Methodological Answer : The compound’s synthesis often employs bicyclic ether precursors, such as 3-oxabicyclo[3.1.1]heptane derivatives, followed by functionalization of the amine group. For example, Prins cyclization (using aldehydes and olefins) is a key step in forming the bicyclic scaffold, as demonstrated in analogous 3-oxabicyclo[3.3.1]nonane syntheses . Intermediates should be characterized using - and -NMR to confirm stereochemistry and purity. X-ray crystallography may resolve ambiguities in bicyclic conformations .
Q. How can researchers design initial bioactivity screening for this compound based on structural analogs?
- Methodological Answer : Prioritize targets based on structural similarity to known bioactive bicyclic amines. For instance, memantine (a tricyclic amine hydrochloride) targets NMDA receptors, suggesting assays for neurological activity . Use in vitro receptor-binding assays (e.g., radioligand displacement) or cell-based models (e.g., neuronal viability under oxidative stress). Include positive controls (e.g., memantine hydrochloride) and validate results with dose-response curves .
Q. What analytical techniques are critical for purity assessment of this hydrochloride salt?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., C18 column, acidic mobile phase) to quantify impurities. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and chloride content via ion chromatography. Differential scanning calorimetry (DSC) can assess crystallinity and salt stability .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for chiral variants of this bicyclic amine?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Computational modeling (e.g., DFT studies) can predict transition states to guide catalyst selection .
Q. What strategies resolve contradictions in NMR data for diastereomeric bicyclic products?
- Methodological Answer : When NMR signals overlap (e.g., axial vs. equatorial protons), employ 2D techniques (COSY, NOESY) to assign spatial relationships. For diastereomers, compare experimental -NMR shifts with computed chemical shifts (using software like Gaussian or ACD/Labs). Crystallize derivatives (e.g., with resolving agents) for X-ray analysis .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and pKa (ionization state). Molecular dynamics simulations (e.g., Desmond) can assess blood-brain barrier permeability. Validate predictions with in vitro assays: Caco-2 cells for absorption and microsomal stability tests .
Q. What methodologies evaluate the compound’s potential in polymer science applications?
- Methodological Answer : Test its utility as a monomer by copolymerizing with lactones or carbonates via ring-opening polymerization. Characterize thermal stability (TGA) and mechanical properties (DSC, tensile testing). Compare with polymers derived from 3-oxabicyclo[3.1.1]heptan-2-one .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
